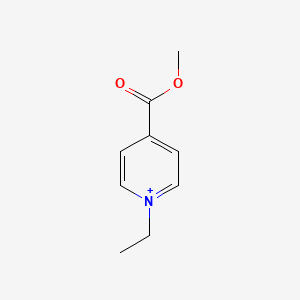

1-Ethyl-4-(methoxycarbonyl)pyridinium

説明

BenchChem offers high-quality 1-Ethyl-4-(methoxycarbonyl)pyridinium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-4-(methoxycarbonyl)pyridinium including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

48128-20-7 |

|---|---|

分子式 |

C9H12NO2+ |

分子量 |

166.20 g/mol |

IUPAC名 |

methyl 1-ethylpyridin-1-ium-4-carboxylate |

InChI |

InChI=1S/C9H12NO2/c1-3-10-6-4-8(5-7-10)9(11)12-2/h4-7H,3H2,1-2H3/q+1 |

InChIキー |

CXUZILQYXHNBRR-UHFFFAOYSA-N |

正規SMILES |

CC[N+]1=CC=C(C=C1)C(=O)OC |

製品の起源 |

United States |

1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide: A Technical Guide to Kosower’s Salt and Micropolarity Probing

Target Audience: Researchers, Analytical Chemists, and Drug Formulation Scientists Focus: Chemical properties, mechanistic solvatochromism, synthesis, and micropolarity applications.

Executive Summary

In the fields of physical organic chemistry and drug formulation, accurately defining the microenvironment of a solvent system or nanocarrier is critical. 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide (CAS 1199-65-1), universally known as Kosower’s Salt , serves as the foundational empirical probe for the Z-value scale of solvent polarity [1]. By exploiting its extreme sensitivity to solvation dynamics via negative solvatochromism, researchers can map the micropolarity of complex systems—ranging from ionic liquids to the aqueous cores of reverse micelles used in active pharmaceutical ingredient (API) delivery[2][3].

This whitepaper provides an authoritative, step-by-step guide to the chemical properties, synthesis, and experimental utilization of Kosower's Salt, grounded in self-validating analytical frameworks.

Chemical Identity & Quantitative Properties

Understanding the baseline physical properties of Kosower's Salt is essential for maintaining experimental integrity, particularly given its hygroscopic nature which can severely skew spectroscopic data if mishandled[4].

Table 1: Chemical and Physical Properties

| Property | Value |

| Chemical Name | 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide[5] |

| Synonyms | Kosower's Salt, 4-Carbomethoxy-1-ethylpyridinium iodide[5] |

| CAS Registry Number | 1199-65-1[6] |

| Molecular Formula | C₉H₁₂INO₂[6] |

| Molecular Weight | 293.10 g/mol [6] |

| Melting Point | 114–116 °C (Literature standard)[2] |

| Appearance | Pale yellow to brown crystalline powder[4][5] |

| Storage Requirements | Hygroscopic; store under inert gas (Argon) at RT[2][4] |

| GHS Hazard Codes | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)[2] |

Mechanistic Principles: The Kosower Z-Scale & Negative Solvatochromism

The utility of 1-ethyl-4-(methoxycarbonyl)pyridinium iodide lies in its intermolecular charge-transfer (CT) absorption band .

The Causality of the Spectral Shift

In the ground state, the molecule exists as a highly polar ion pair (a pyridinium cation and an iodide anion). Upon the absorption of a photon, an electron is transferred from the iodide anion to the pyridinium ring. This transition creates an excited state that is essentially a neutral radical pair.

According to the Franck-Condon principle, electronic transitions occur much faster than nuclear coordinates (solvent molecules) can reorient.

-

In Polar Solvents: The highly polar ground state (ion pair) is heavily stabilized by strong dipole-dipole and ion-dipole interactions. The neutral excited state, however, is poorly stabilized by the polar solvent envelope. This massive stabilization of the ground state widens the energy gap ( ΔE ), requiring higher-energy (shorter wavelength) light to induce the transition.

-

In Non-Polar Solvents: The ground state is poorly solvated and thus sits at a higher relative energy level, narrowing the ΔE gap, which allows lower-energy (longer wavelength) light to trigger the transition[1].

Because the absorption wavelength shifts to shorter wavelengths (blue shift) as solvent polarity increases, this phenomenon is termed negative solvatochromism .

Kosower defined the Z-value as the molar transition energy ( ET ) of this CT band, expressed in kcal/mol. The derivation from Planck's equation ( E=hc/λ ) yields the functional constant: Z (kcal/mol)=λmax (nm)28591

Fig 2. Negative solvatochromism mechanism of Kosower's Salt based on solvent polarity.

Synthesis & Purification Protocol

While commercially available[2][5], synthesizing Kosower's Salt in-house is often required to ensure absolute anhydrous purity for high-precision spectroscopic studies. The synthesis relies on a classic Menschutkin reaction (an SN2 alkylation of a tertiary amine).

Step-by-Step Methodology

-

Reagent Preparation: Dry acetone over 4Å molecular sieves. Distill methyl isonicotinate (4-(methoxycarbonyl)pyridine) and ethyl iodide under reduced pressure to remove degradation products (e.g., free iodine).

-

Alkylation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of methyl isonicotinate in the anhydrous acetone. Add 1.2 equivalents of ethyl iodide.

-

Causality: The slight excess of the electrophile ensures complete conversion. Acetone is specifically chosen because the neutral starting materials are highly soluble, but the resulting ionic salt is insoluble.

-

-

Reflux: Heat the mixture to reflux under a strict Argon atmosphere for 4–6 hours.

-

Self-Validation: The reaction's progress is visually confirmed by the formation of a dense, pale-yellow precipitate. If the slurry turns dark brown, atmospheric oxygen has oxidized the iodide to I2 , indicating a compromised inert atmosphere.

-

-

Isolation: Cool the flask to room temperature. Isolate the precipitate via vacuum filtration using a Schlenk frit.

-

Purification: Recrystallize the crude solid from hot absolute ethanol. Dry the resulting crystals under high vacuum at 50 °C for 24 hours.

-

Self-Validation: Determine the melting point. A sharp melt at 114–116 °C[2] confirms the absence of unreacted starting materials and absorbed water.

-

Fig 1. Synthesis workflow of Kosower's Salt via Menschutkin SN2 alkylation.

Experimental Workflow: Determining Micropolarity (Z-Value)

To utilize the synthesized probe for mapping the polarity of a novel solvent system, follow this self-validating spectroscopic protocol.

Step-by-Step Methodology

-

Probe Solubilization: Dissolve Kosower's Salt in the target solvent to achieve a concentration of ≈1×10−4 M.

-

Causality: This specific concentration yields an optimal UV-Vis absorbance (0.5–1.0 AU) while preventing probe aggregation or higher-order ion-pairing artifacts that distort the CT band.

-

-

Thermal Equilibration: Transfer the solution to a quartz cuvette and equilibrate at exactly 25.0 °C using a Peltier-controlled spectrophotometer.

-

Causality: Solvation dynamics and dielectric constants are highly temperature-dependent. Thermal fluctuations will shift λmax and invalidate the Z-value.

-

-

Spectral Acquisition: Scan the absorbance from 300 nm to 600 nm against a pure solvent blank.

-

Data Processing: Identify the wavelength of maximum absorbance ( λmax ) of the broad, structureless CT band. Calculate the Z-value using the formula: Z=28591/λmax .

-

System Self-Validation: Concurrently run a standard sample of the dye in pure, anhydrous ethanol. If the calculated Z-value deviates from the literature standard ( Z=79.6 kcal/mol), the spectrophotometer requires wavelength recalibration, or the dye has absorbed atmospheric moisture[4].

Advanced Applications in Drug Development

Beyond bulk solvents, Kosower's Salt is a premier tool for characterizing nanocarriers. For example, in the formulation of reverse micelles (e.g., AOT/water/alkane systems) used to encapsulate hydrophilic APIs, the micropolarity of the aqueous core dictates drug solubility and stability[3].

By incorporating 1-ethyl-4-(methoxycarbonyl)pyridinium iodide into the micellar formulation, formulation scientists can measure the Z-value as a function of the water-to-surfactant molar ratio ( W0 )[3].

-

At low W0 (e.g., W0=1−2 ), the Z-value is significantly lower than bulk water (resembling the polarity of ethanol), indicating that the core consists of highly structured, restricted "ice-like" interfacial water[3].

-

As W0 increases, the Z-value asymptotically approaches that of bulk water, signaling the formation of a free-water pool suitable for solubilizing larger hydrophilic biologics[3].

Safety, Handling, and Storage Integrity

From an EHS perspective, 1-ethyl-4-(methoxycarbonyl)pyridinium iodide is classified as a skin and eye irritant (H315, H319) and a respiratory system irritant (H335)[2]. It must be handled in a certified fume hood using an N95 dust mask, nitrile gloves, and chemical splash goggles[2].

From an analytical perspective, hygroscopicity is the primary failure mode for this reagent[4]. Absorption of atmospheric moisture artificially increases the local polarity of the solid crystal lattice. If a "wet" crystal is dissolved in a non-polar solvent, the residual water forms a micro-solvation shell around the ion pair, leading to an erroneously blue-shifted λmax and an artificially high Z-value. It must be stored in a desiccator under Argon (Storage Class 11 - Combustible Solids)[2].

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide 97 1199-65-1 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. labproinc.com [labproinc.com]

- 5. 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide | 1199-65-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

solvatochromic behavior of 1-ethyl-4-(methoxycarbonyl)pyridinium salts

An In-Depth Technical Guide to the Solvatochromic Behavior of 1-Ethyl-4-(methoxycarbonyl)pyridinium Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvatochromism, the phenomenon where the color of a chemical substance changes with the polarity of the solvent, provides a powerful lens through which to study solute-solvent interactions at a molecular level.[1][2] Among the compounds exhibiting this behavior, 1-ethyl-4-(methoxycarbonyl)pyridinium iodide stands as a classic and instructive example. Its pronounced negative solvatochromism, characterized by a significant hypsochromic (blue) shift of its longest-wavelength absorption band with increasing solvent polarity, forms the basis of Kosower's empirical Z-scale of solvent polarity.[3] This technical guide offers an in-depth exploration of the synthesis, theoretical underpinnings, and practical application of this pyridinium salt as a solvatochromic probe. We will detail the experimental protocols for its synthesis and spectroscopic analysis, explain the intramolecular charge-transfer mechanism responsible for its unique properties, and provide a framework for interpreting the resulting data. This document is intended to serve as a comprehensive resource for researchers employing solvatochromic probes to characterize solvent environments in chemical reactions, material science, and pharmaceutical development.

The Phenomenon of Solvatochromism: A Primer

Solvatochromism describes the reversible change in the absorption or emission spectrum of a molecule when it is dissolved in different solvents.[1][2] This spectral shift is a direct consequence of differential solvation of the molecule's electronic ground state and its excited state.[2] The nature and strength of intermolecular forces—such as dipole-dipole interactions, hydrogen bonding, and van der Waals forces—between the solute (the solvatochromic probe) and the surrounding solvent molecules dictate the extent of this stabilization.

Probes are categorized based on the direction of the spectral shift with increasing solvent polarity:

-

Negative (or Hypsochromic) Solvatochromism: The absorption maximum shifts to a shorter wavelength (a blue shift) as solvent polarity increases. This occurs when the ground state is more polar and thus more stabilized by polar solvents than the excited state.[4][5]

-

Positive (or Bathochromic) Solvatochromism: The absorption maximum shifts to a longer wavelength (a red shift) as solvent polarity increases.[6][7] This indicates that the excited state is more polar than the ground state and is preferentially stabilized by polar solvents.[7]

The 1-ethyl-4-(methoxycarbonyl)pyridinium iodide ion pair is a quintessential example of a system exhibiting strong negative solvatochromism, making it an excellent probe for quantifying solvent polarity.[3]

Synthesis and Characterization of the Solvatochromic Probe

The synthesis of 1-ethyl-4-(methoxycarbonyl)pyridinium iodide is a straightforward quaternization reaction, a classic example of an SN2 reaction where the nitrogen atom of the pyridine ring acts as a nucleophile.

Synthesis Protocol: 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide

This protocol outlines the synthesis via the Menshutkin reaction.

Materials:

-

Methyl isonicotinate (4-(methoxycarbonyl)pyridine)

-

Ethyl iodide (Iodoethane)

-

Anhydrous acetone (or another suitable aprotic solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl isonicotinate in a minimal amount of anhydrous acetone.

-

Add a stoichiometric excess (approximately 1.5 to 2 equivalents) of ethyl iodide to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by the precipitation of the pyridinium salt product, which is typically insoluble in acetone.

-

After the reaction is complete, allow the mixture to cool to room temperature, followed by further cooling in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold, anhydrous acetone or diethyl ether to remove any unreacted starting materials.

-

Dry the product, a light yellow to orange crystalline powder, under vacuum.[8]

Self-Validation and Characterization:

-

Purity: The purity of the final product should be assessed. The reported melting point is in the range of 114-116 °C.[8][9]

-

Structure: The structure should be confirmed using standard analytical techniques such as 1H and 13C NMR spectroscopy.

The Theoretical Core: Intramolecular Charge Transfer

The solvatochromic behavior of 1-ethyl-4-(methoxycarbonyl)pyridinium iodide is governed by an intramolecular charge-transfer (ICT) transition.[3] In solution, the compound exists as a contact ion pair between the positively charged pyridinium cation and the iodide anion.

-

Ground State (Eg): The ground state is highly polar, resembling a salt, with a distinct positive charge on the pyridinium ring and a negative charge on the iodide anion. This dipolar ground state is strongly stabilized by polar solvent molecules, which orient themselves to solvate the separated charges effectively.[10]

-

Excited State (Eex): Upon absorption of a photon of suitable energy, an electron is transferred from the iodide anion to the electron-deficient pyridinium ring.[3] This results in an excited state that is essentially a radical pair with significantly reduced charge separation and a much smaller dipole moment compared to the ground state.[10]

The Effect of Solvent Polarity: The energy of the electronic transition (ΔE = Eex - Eg) is directly dependent on the solvent's polarity.

-

In polar solvents , the highly dipolar ground state is significantly stabilized, lowering its energy level (Eg). The less polar excited state is less affected, or even destabilized, by the polar environment.[10][11] This results in a larger energy gap (ΔE) between the ground and excited states, requiring higher energy (shorter wavelength) light for the transition.

-

In nonpolar solvents , the ground state receives minimal stabilization. Therefore, the energy gap (ΔE) is smaller, and the transition occurs with lower energy (longer wavelength) light.

This differential solvation is the reason for the observed hypsochromic (blue) shift as solvent polarity increases.

Kosower's Z-Scale

Based on this principle, Kosower established the Z-scale, an empirical measure of solvent polarity.[3] The 'Z' value is defined as the molar transition energy for the ICT absorption band of 1-ethyl-4-(methoxycarbonyl)pyridinium iodide in a given solvent, expressed in kcal/mol.[3] It is calculated directly from the wavelength of maximum absorption (λmax):

Z (kcal/mol) = 2.859 × 104 / λmax (nm)

A higher Z-value corresponds to a shorter λmax and, therefore, a higher solvent polarity.

Experimental Protocol: Measurement of Solvatochromic Shifts

The determination of Z-values is performed using UV-Visible spectrophotometry, a widely accessible analytical technique.[1][12]

Required Equipment and Reagents

-

UV-Vis Spectrophotometer (double-beam recommended for stability)

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and analytical balance

-

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide (synthesized or commercial[9][13][14])

-

A series of high-purity (spectroscopic grade) solvents of varying polarity (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene).

Step-by-Step Measurement Workflow

-

Stock Solution Preparation: Prepare a stock solution of the pyridinium salt in a suitable solvent where it is readily soluble, such as methanol or acetonitrile. A typical concentration is around 1x10-3 M.

-

Sample Preparation: For each solvent to be tested, prepare a dilute solution of the probe. A common method is to add a small, precise volume of the stock solution to a volumetric flask and dilute to the mark with the test solvent. The final concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.0 AU.

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for baseline stability.

-

Set the wavelength range to scan from approximately 300 nm to 600 nm.

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent being tested. Place it in the reference beam path (or measure it as a blank). This corrects for any absorbance from the solvent itself.

-

Sample Measurement: Fill a second quartz cuvette with the prepared sample solution. Place it in the sample beam path and acquire the absorption spectrum.

-

Data Acquisition: Record the spectrum and identify the wavelength of maximum absorbance (λmax) for the broad, long-wavelength charge-transfer band.

-

Repeat: Repeat steps 4-6 for each solvent in the series.

Data Presentation and Interpretation

The collected spectral data provides a quantitative measure of solvent polarity. The results are best summarized in a table for clear comparison.

| Solvent | Dielectric Constant (ε) | λmax (nm) | Z-Value (kcal/mol) |

| Water | 80.1 | 344 | 83.1 |

| Methanol | 32.7 | 376 | 76.0 |

| Ethanol | 24.6 | 390 | 73.3 |

| 2-Propanol | 19.9 | 405 | 70.6 |

| Acetone | 20.7 | 428 | 66.8 |

| Dichloromethane | 8.9 | 439 | 65.1 |

| Toluene | 2.4 | 485 | 59.0 |

Note: The λmax and Z-values are representative and may vary slightly based on experimental conditions and purity.

Interpretation: As clearly demonstrated in the table, there is a strong correlation: as the solvent becomes more polar (higher dielectric constant), the absorption maximum (λmax) shifts to shorter wavelengths, resulting in a higher Z-value. This self-validating system confirms the theoretical principles of negative solvatochromism. The Z-scale is particularly sensitive to hydrogen bond donating (HBD) ability, which is why protic solvents like water and methanol show very high Z-values.

Broader Context and Alternative Scales

While the Z-scale is highly effective, it's important to be aware of other multiparameter scales that dissect solvent properties differently.

-

Reichardt's ET(30) Scale: This is perhaps the most widely used empirical scale of solvent polarity. It is based on the negative solvatochromism of a pyridinium N-phenolate betaine dye (Reichardt's Dye), which exhibits one of the largest known solvatochromic shifts.[4][5][15][16] The ET(30) value is the molar transition energy in kcal/mol, analogous to the Z-value.[15]

-

Kamlet-Taft Parameters: This approach deconstructs solvent polarity into three distinct components: hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*).[17][18][19] These parameters are determined using a combination of different solvatochromic probes and provide a more nuanced understanding of specific solute-solvent interactions.[17][18][19][20]

Conclusion

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is more than a mere chemical curiosity; it is a fundamental tool for the empirical quantification of solvent polarity. Its predictable and pronounced negative solvatochromism, rooted in a well-understood intramolecular charge-transfer mechanism, provides a direct spectroscopic window into the complex world of solute-solvent interactions. The experimental determination of its λmax and the subsequent calculation of the Kosower Z-value offer a robust, reliable, and accessible method for characterizing the microscopic environment in a vast range of chemical and biochemical systems. For professionals in drug development and materials science, understanding and applying this tool can lead to critical insights into reaction mechanisms, solubility, and the stability of molecular assemblies.

References

- Kamlet–Taft solvent parameters (K03367). The IUPAC Compendium of Chemical Terminology.

- Karmakar, N. K., Pandey, S., Pandey, R. K., & Shukla, S. S. (2020). Solvatochromism: a tool for solvent discretion for UV-Vis spectroscopic studies. Applied Spectroscopy Reviews, 56(6).

-

Hughes, T. F., & Sherman, D. H. (2019). A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS. Molecules, 24(12), 2252. Available from: [Link]

- Stenutz, R. Kamlet-Taft solvent parameters. Stenutz.

-

Kar, M., Smith, T. J., & Licence, P. (2018). Kamlet–Taft solvent parameters, NMR spectroscopic analysis and thermoelectrochemistry of lithium–glyme solvate ionic liquids and their dilute solutions. Physical Chemistry Chemical Physics, 20(2), 1057-1067. Available from: [Link]

-

Islam, T., Sarker, M. Z. I., Uddin, A. H., Yunus, K. B., Prasad, D. M. R., Mia, M. A. R., & Ferdosh, S. (2020). Kamlet Taft Parameters: A Tool to Alternate the Usage of Hazardous Solvent in Pharmaceutical and Chemical Manufacturing/Synthesis - A Gateway towards Green Technology. Analytical Chemistry Letters, 10(6), 737-753. Available from: [Link]

-

Molla, R., Scarpellini, M., Giammanco, C., D'Arienzo, M., & Mariani, P. (2022). Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. Molecules, 27(19), 6470. Available from: [Link]

- Evaluating Chromotropism with a Spectrophotometer: Solvatochromism and Thermochromism. (n.d.). Shimadzu.

- Stenutz, R. Dimroth and Reichardt ET. Stenutz.

-

Reichardt's dye: the NMR story of the solvatochromic betaine dye. (n.d.). Canadian Science Publishing. Available from: [Link]

-

Ferreira, L. A., Loureiro, J. A., Gomes, J., Uversky, V. N., & Madeira, P. P. (2020). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 10(1), 1-10. Available from: [Link]

- Lippert–Mataga equation (16205). The IUPAC Compendium of Chemical Terminology.

- Wu, M., Wu, F., Luan, H. L., et al. (2005). Study on the empirical parameter of solvent polarity - The E T(30) scale of carbonate using Reichardt's Dye. Acta Chimica Sinica, 63(9), 787-790.

-

Reichardt, C., & Welton, T. (2005). Polarity of ionic liquids determined empirically by means of solvatochromic pyridinium N -phenolate betaine dyes. Green Chemistry, 7(6), 445-455. Available from: [Link]

-

Katrusiak, A., Ratajczak-Sitarz, M., & Katrusiak, A. (2023). Structural insight into piezo-solvatochromism of Reichardt's dye. IUCrJ, 10(Pt 5), 519–527. Available from: [Link]

-

Pyridinium N-phenoxide betaine dyes and their application to the determination of solvent polarities part 29. (n.d.). ResearchGate. Available from: [Link]

-

Solvents and solvent effect in UV - Vis Spectroscopy. (n.d.). Slideshare. Available from: [Link]

-

Gaina, L., Gaina, C., & Tecuceanu, V. (2024). Solvatochromic and Computational Study of Some Cycloimmonium Ylids. International Journal of Molecular Sciences, 25(4), 2244. Available from: [Link]

-

SOLVATOCHROMISM EFFECT OF DIFFERENT SOLVENTS ON UV-VIS SPECTRA OF FLOURESCEINE AND ITS DERIVATIVES. (n.d.). ResearchGate. Available from: [Link]

-

Lee, J. M., & Prausnitz, J. M. (2008). Solvent Polarities and Kamlet−Taft Parameters for Ionic Liquids Containing a Pyridinium Cation. The Journal of Physical Chemistry B, 112(6), 1751–1755. Available from: [Link]

-

Fluorescence Solvatochromism in Lumichrome and Excited-State Tautomerization: A Combined Experimental and DFT Study. (2011). The Journal of Physical Chemistry A, 115(11), 2216–2226. Available from: [Link]

-

Solvatochromic – Knowledge and References. (n.d.). Taylor & Francis. Available from: [Link]

-

Polarity of Ionic Liquids Determined Empirically by Means of Solvatochromic Pyridinium N-Phenolate Betaine Dyes. (n.d.). ResearchGate. Available from: [Link]

-

D−π–A Fluorophores with Strong Solvatochromism for Single-Molecule Ratiometric Thermometers. (2015). Journal of the American Chemical Society. Available from: [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Available from: [Link]

-

Solvent polarity scales: determination of new ET(30) values for 84 organic solvents. (2014). Semantic Scholar. Available from: [Link]

-

1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide, min 97% (T), 1 gram. (n.d.). Lab Supplies. Available from: [Link]

-

1-ETHYL-4-METHOXYCARBONYLPYRIDINIUM IODIDE. (n.d.). Chongqing Chemdad Co.. Available from: [Link]

-

Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. (n.d.). Organic Syntheses Procedure. Available from: [Link]

-

Solvatochromism of novel donor–π–acceptor type pyridinium dyes in halogenated and non-halogenated solvents. (n.d.). New Journal of Chemistry (RSC Publishing). Available from: [Link]

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solvatochromic and Computational Study of Some Cycloimmonium Ylids [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. 1-ETHYL-4-METHOXYCARBONYLPYRIDINIUM IODIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 1-乙基-4-甲氧基羰基碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Polarity of ionic liquids determined empirically by means of solvatochromic pyridinium N-phenolate betaine dyes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. calpaclab.com [calpaclab.com]

- 14. scbt.com [scbt.com]

- 15. Dimroth and Reichardt ET [stenutz.eu]

- 16. Study on the empirical parameter of solvent polarity - The E >T>(30) scale of carbonate using Reichardt's Dye - Beijing Institute of Technology [pure.bit.edu.cn]

- 17. goldbook.iupac.org [goldbook.iupac.org]

- 18. A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kamlet-Taft solvent parameters [stenutz.eu]

- 20. tandfonline.com [tandfonline.com]

thermodynamic properties of 1-ethyl-4-(methoxycarbonyl)pyridinium solutions

An In-Depth Technical Guide on the Thermodynamic Properties of 1-Ethyl-4-(methoxycarbonyl)pyridinium Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of solutions containing the 1-ethyl-4-(methoxycarbonyl)pyridinium cation. As a member of the pyridinium salt family, this compound is of significant interest in fields ranging from materials science to drug discovery due to its tunable physicochemical properties.[1][2] Understanding the thermodynamic behavior of its solutions is critical for optimizing its applications, particularly in drug formulation and delivery, where properties like solubility, stability, and transport phenomena are paramount. This document details the experimental methodologies for characterizing key thermophysical properties, discusses the influence of molecular structure on these properties, and presents available data to inform research and development.

Introduction: The Significance of 1-Ethyl-4-(methoxycarbonyl)pyridinium Salts

Pyridinium salts are a class of organic compounds that have garnered substantial attention for their diverse applications, including as ionic liquids (ILs), catalysts, and bioactive agents.[2] Their utility stems from the ability to modify their physical and chemical properties by altering the substituents on the pyridinium ring and by pairing them with different anions. The 1-ethyl-4-(methoxycarbonyl)pyridinium cation, in particular, possesses a structure that lends itself to a variety of interactions. The ester functional group can participate in hydrogen bonding and dipolar interactions, influencing its behavior in different solvents.

In the context of drug development, pyridinium salts have been investigated for their antimicrobial and anticancer activities.[3][4] The inherent positive charge of the pyridinium cation can facilitate interaction with negatively charged biological membranes, a key aspect of their mechanism of action.[4] A thorough understanding of the thermodynamic properties of these compounds in solution is therefore essential for predicting their behavior in biological systems and for designing effective and stable pharmaceutical formulations. This guide serves as a foundational resource for researchers working with this promising class of compounds.

Core Thermodynamic Properties and Their Characterization

The functional behavior of 1-ethyl-4-(methoxycarbonyl)pyridinium solutions is governed by a set of fundamental thermodynamic and transport properties. These include density, viscosity, heat capacity, and electrical conductivity. The accurate measurement of these properties as a function of temperature, pressure, and concentration is crucial for both fundamental understanding and practical application.

Density (ρ)

Density is a fundamental property that relates the mass of a substance to the volume it occupies. For ionic liquid solutions, density is essential for equipment design and for deriving other important thermodynamic parameters, such as molar volume, thermal expansion coefficient (α), and isentropic compressibility.[5][6]

Causality in Experimental Choice: The choice of method for density measurement depends on the required accuracy and the nature of the sample. For high-precision measurements of ionic liquid solutions, a vibrating tube densimeter is the industry standard. This technique is favored for its high accuracy (typically to 10⁻⁵ g·cm⁻³), small sample volume requirement, and wide temperature and pressure range.

Experimental Protocol: Density Measurement using a Vibrating Tube Densimeter

-

Calibration: Calibrate the instrument using two standards of known density that bracket the expected density range of the sample. Typically, dry air and ultrapure water are used. The calibration should be performed across the entire temperature range of interest.

-

Sample Preparation: Ensure the sample is homogenous and free of bubbles. If working with a solid salt like 1-ethyl-4-(methoxycarbonyl)pyridinium iodide, prepare solutions of known concentration by mass using a high-precision balance.

-

Measurement: Inject the sample into the oscillating U-tube of the densimeter. The instrument measures the period of oscillation, which is directly related to the density of the fluid.

-

Temperature Control: Allow the sample to thermally equilibrate at each target temperature. The stability of the temperature control is critical for accurate measurements.

-

Data Acquisition: Record the oscillation period at each temperature. The instrument's software typically converts this period directly into a density value based on the prior calibration.

-

Cleaning: Thoroughly clean the U-tube with appropriate solvents (e.g., ethanol followed by acetone) and dry it completely between samples to prevent cross-contamination.

Viscosity (η)

Viscosity describes a fluid's resistance to flow and is a critical transport property. In drug delivery, viscosity influences diffusion rates, dissolution, and injection force. For ionic liquids, viscosity is highly dependent on temperature and the nature of the constituent ions, as it is governed by intermolecular forces and the free volume available for molecular motion.[7]

Causality in Experimental Choice: Rotational viscometers are widely used for their versatility and ability to measure viscosity over a broad range. They work by measuring the torque required to rotate a spindle immersed in the fluid at a constant angular velocity. This method is robust and can handle a wide range of viscosities, making it suitable for studying ionic liquid solutions whose viscosity can change significantly with temperature and composition.

Experimental Protocol: Viscosity Measurement using a Rotational Viscometer

-

Instrument Setup: Select an appropriate spindle and rotational speed based on the expected viscosity of the sample. The goal is to achieve a torque reading within the optimal range of the instrument (typically 20-80% of the full scale).

-

Calibration: Verify the instrument's accuracy using a certified viscosity standard at a known temperature.

-

Sample Loading: Place a precise volume of the sample solution into the sample cup. Ensure the spindle is immersed to the correct depth as indicated by the manufacturer.

-

Temperature Control: Use a circulating fluid bath to maintain the sample at the desired temperature. Allow sufficient time for the sample to reach thermal equilibrium.

-

Measurement: Start the spindle rotation and allow the reading to stabilize. Record the viscosity and the corresponding temperature.

-

Temperature Sweep: Repeat the measurement at different temperatures to determine the temperature dependence of the viscosity.

-

Data Analysis: The temperature dependence of viscosity for many ionic liquids can be described by the Vogel-Fulcher-Tammann (VFT) equation, which is a useful model for data correlation and interpolation.[7]

Thermal Properties (Heat Capacity, Cₚ)

Isobaric molar heat capacity (Cₚ) is the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure. This property is vital for any process involving heat transfer and is necessary for calculating changes in enthalpy and entropy.[6] For ionic liquids, heat capacity provides insight into the degrees of freedom of the ions and the structure of the liquid.[8]

Causality in Experimental Choice: Differential Scanning Calorimetry (DSC) is the most common technique for measuring the heat capacity of ionic liquids.[8] The "sapphire method" is a reliable approach that involves three separate runs: a baseline (empty pan), a run with a sapphire standard (of known heat capacity), and a run with the sample.[6] This method provides accurate Cₚ values by comparing the heat flow to the sample against that of the well-characterized standard.

Experimental Protocol: Heat Capacity (Cₚ) Measurement by DSC (Sapphire Method)

-

Pan Preparation: Use hermetically sealed aluminum pans to prevent any loss of sample due to volatilization, especially if working with solutions. Record the mass of the empty pan.

-

Sample Preparation: Dispense a small amount of the sample (typically 5-15 mg) into the pan and seal it. Accurately weigh the sealed pan to determine the sample mass.

-

DSC Program:

-

Baseline Run: Place an empty, sealed pan in the sample cell and an identical empty pan in the reference cell. Run the temperature program (e.g., heat from 25 °C to 150 °C at a rate of 10-20 K·min⁻¹).

-

Sapphire Run: Replace the empty sample pan with a pan containing a sapphire standard of known mass. Run the exact same temperature program.

-

Sample Run: Replace the sapphire pan with the sample pan. Run the identical temperature program again.

-

-

Data Analysis: The heat capacity of the sample (Cₚ,sample) is calculated at each temperature using the following equation, which compares the heat flow (Φ) and mass (m) of the sample, sapphire, and baseline: Cₚ,sample = Cₚ,sapphire * (m_sapphire / m_sample) * (Φ_sample - Φ_baseline) / (Φ_sapphire - Φ_baseline)

-

Self-Validation: The accuracy of the measurement can be cross-checked by the quality of the baseline and the agreement of the measured Cₚ for sapphire with its known literature values.

Data Presentation: Properties of 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide

| Property | Value | Source |

| Chemical Formula | C₉H₁₂INO₂ | [9][10] |

| Molecular Weight | 293.10 g/mol | [9][11] |

| Physical State | Solid / Crystalline Powder | [11][12] |

| Melting Point (mp) | 110-116 °C | [9][11][12] |

| Assay | ≥97% | [9][11] |

Note: This table presents data for the pure compound 1-ethyl-4-(methoxycarbonyl)pyridinium iodide. Thermodynamic properties of its solutions would be dependent on the solvent, concentration, and temperature.

Visualizing Experimental and Conceptual Frameworks

Diagrams are essential for illustrating complex workflows and relationships in a clear and concise manner.

Workflow for Thermophysical Characterization

The following diagram outlines a typical workflow for the comprehensive characterization of a new ionic liquid solution.

Caption: General workflow for the thermophysical characterization of ionic liquid solutions.

Structure-Property Relationships

The thermodynamic properties of pyridinium salt solutions are a direct consequence of the interactions at the molecular level. The choice of both the cation and the anion plays a critical role.

Caption: Relationship between molecular structure and macroscopic thermodynamic properties.

Conclusion and Future Directions

This guide has outlined the fundamental and the rigorous experimental protocols required for their characterization. While specific data for this cation paired with a wide range of anions and solvents remains an area for future research, the principles and methodologies discussed here provide a solid framework for such investigations. For professionals in drug development, a deep understanding of these properties is not merely academic; it is a prerequisite for designing stable, effective, and safe therapeutic products. Future work should focus on systematically building a comprehensive database of thermophysical properties for this and related pyridinium salts, enabling the development of predictive models that can accelerate formulation and process design.

References

-

Gardas, R. L., & Coutinho, J. A. P. (2009). A group contribution method for viscosity estimation of ionic liquids. Fluid Phase Equilibria, 266(1-2), 195-201. Available at: [Link]

-

Ge, R., et al. (2008). Densities and viscosities of 1-ethyl-3-methylimidazolium ethyl sulfate + water, + ethanol, + 1-propanol, and + 2-propanol. Journal of Chemical & Engineering Data, 53(10), 2424-2428. Available at: [Link]

-

Gómez, E., et al. (2012). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. Journal of Chemical & Engineering Data, 57(3), 856-865. Available at: [Link]

-

Harris, K. R., & Woolf, L. A. (2005). Temperature and pressure dependence of the viscosity of the ionic liquids 1-methyl-3-octylimidazolium hexafluorophosphate and 1-methyl-3-octylimidazolium tetrafluoroborate. Journal of Chemical & Engineering Data, 50(5), 1777-1782. Available at: [Link]

-

IntechOpen. (2017). Thermodynamic Properties of Ionic Liquids. Available at: [Link]

-

Jacquemin, J., et al. (2006). Density and viscosity of several pure and water-saturated ionic liquids. Green Chemistry, 8(2), 172-180. Available at: [Link]

-

Marson, B. T., et al. (2019). Phase behavior and thermodynamic properties of ionic liquids, ionic liquid mixtures, and ionic liquid solutions. Aston Research Explorer. Available at: [Link]

-

Myint, L., et al. (2014). Equilibrium Thermodynamic Properties of Aqueous Solutions of Ionic Liquid 1-Ethyl-3-Methylimidazolium Methanesulfonate [EMIM][MeSO3]. Scientific Reports, 4, 7364. Available at: [Link]

-

DECHEMA. System: 1-Ethyl-4-((2-methoxy-4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenoxy)carbonyl)pyridinium iodide. DETHERM. Available at: [Link]

-

Wu, J. C., et al. (2010). Thermodynamic and Thermophysical Properties of Ionic Liquid + Water Systems. Journal of Chemical & Engineering Data, 55(8), 2862-2868. Available at: [Link]

-

Wozniak, K., et al. (2022). Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. International Journal of Molecular Sciences, 23(16), 9095. Available at: [Link]

-

Sowmiah, S., et al. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(3), 453-493. Available at: [Link]

-

NOVA Research Portal. (2018). Pyridinium salts: from synthesis to reactivity and applications. Available at: [Link]

-

NIST/TRC. ethyl 4-methoxybenzoate. Web Thermo Tables (WTT). Available at: [Link]

-

ResearchGate. (2011). Physical properties of pyridinium ionic liquids. Available at: [Link]

Sources

- 1. novaresearch.unl.pt [novaresearch.unl.pt]

- 2. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thermodynamic Properties of Ionic Liquids | IntechOpen [intechopen.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide 97 1199-65-1 [sigmaaldrich.com]

- 10. scbt.com [scbt.com]

- 11. 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 12. labproinc.com [labproinc.com]

Application Note: Quantifying Solvent Micropolarity Using Kosower’s Reagent

Introduction: The Challenge of Microenvironments

In drug development and biophysics, bulk solvent polarity often fails to describe the local microenvironments of lipid bilayers, protein binding pockets, reverse micelles, and biomolecular condensates[1][2]. These microheterogeneous systems exhibit "micropolarity"—a localized dielectric behavior that governs drug partitioning, protein folding, and phase separation[2]. To quantify this, researchers utilize solvatochromic probes like Kosower’s reagent (1-ethyl-4-(methoxycarbonyl)pyridinium iodide), which translates the local electrostatic environment into a measurable spectroscopic signal[3].

Mechanistic Principles: The Causality of Negative Solvatochromism

The analytical utility of Kosower's salt lies in its profound negative solvatochromism. As a Senior Application Scientist, it is critical to understand the causality of this phenomenon, which is rooted in the Franck-Condon principle and the differential solvation of electronic states[3][4].

-

Ground State (Highly Polar): In its ground state, the reagent exists as a tightly bound ion pair (a pyridinium cation and an iodide anion). Polar solvents strongly stabilize this state via ion-dipole interactions, significantly lowering its potential energy.

-

Excited State (Less Polar): Upon absorption of UV-Vis light, an intermolecular charge-transfer (CT) occurs, shifting an electron from the iodide to the pyridinium ring to create a neutral radical pair. Because electronic transitions occur faster than nuclear reorganization (Franck-Condon principle), the solvent cage remains in its ground-state orientation. The neutral excited state interacts weakly with this polar cage, leading to minimal stabilization[4].

-

The Causality: As solvent polarity increases, the ground state is stabilized much more than the excited state. This widens the energy gap ( ΔE ), requiring higher-energy photons for excitation, which manifests as a hypsochromic (blue) shift in the absorption maximum ( λmax )[3].

Energy level diagram illustrating negative solvatochromism of Kosower's salt.

Quantitative Data: The Z-Value Scale

The empirical Z-value (expressed in kcal/mol) represents the transition energy and is calculated directly from the absorption maximum using the equation:

Z=λmax28591(Where λmax is measured in nanometers).

Below is the reference data for Kosower's salt in standard bulk solvents, serving as a calibration curve for mapping unknown microenvironments[3].

| Solvent | Dielectric Constant ( ϵ ) | λmax (nm) | Z-Value (kcal/mol) |

| Water | 78.3 | 302 | 94.6 |

| Methanol | 32.7 | 341 | 83.6 |

| Ethanol | 24.5 | 358 | 79.6 |

| Acetonitrile | 35.9 | 400 | 71.3 |

| Acetone | 20.7 | 434 | 65.7 |

| Chloroform | 4.8 | 452 | 63.2 |

Experimental Protocol: Measuring Micropolarity in Reverse Micelles

This protocol details the measurement of micropolarity within the aqueous core of AOT (sodium bis(2-ethylhexyl) sulfosuccinate) reverse micelles, a common model for cellular microenvironments and nanoparticle synthesis[1].

Step-by-step workflow and self-validation checkpoints for micropolarity measurement.

Step-by-Step Methodology & Self-Validating Systems

Step 1: Reagent Preparation & Moisture Control

-

Action: Dissolve 1-ethyl-4-(methoxycarbonyl)pyridinium iodide in anhydrous methanol to create a 10 mM stock solution.

-

Causality: Kosower's salt is highly hygroscopic. Trace water will preferentially solvate the ion pair, artificially blue-shifting the spectrum and inflating the Z-value.

-

Self-Validation: Perform Karl Fischer titration on all stock solvents to ensure water content is <50 ppm before proceeding.

Step 2: System Integration (AOT Reverse Micelles)

-

Action: Prepare a 0.1 M AOT solution in isooctane. Add the Kosower stock solution to achieve a final probe concentration of 50 µM. Evaporate the methanol under a gentle stream of N2 gas. Hydrate the system with highly purified water to achieve the desired W0 (molar ratio of water to surfactant, W0=[H2O]/[AOT] )[1].

-

Causality: Evaporating the carrier solvent (methanol) ensures that the measured micropolarity is solely a function of the AOT/water/isooctane system, preventing cosolvent interference.

Step 3: Equilibration and Spectroscopic Measurement

-

Action: Sonicate the mixture briefly until optically clear, then equilibrate at 25.0 ± 0.1 °C for 30 minutes in the dark. Transfer to a 1 cm pathlength quartz cuvette. Scan the UV-Vis absorbance from 300 nm to 600 nm.

-

Causality: Temperature strictly dictates micellar phase behavior and solvent dielectric properties. A circulating water bath ensures thermodynamic stability.

Step 4: Data Analysis and Baseline Correction

-

Action: Determine the λmax of the charge-transfer band. Calculate the Z-value.

-

Self-Validation (Crucial): Microemulsions exhibit Rayleigh scattering, which creates a sloped baseline that artificially shifts the apparent peak maximum to shorter wavelengths.

-

Validation Protocol A (Scattering): Always run a blank cuvette containing the exact W0 AOT micelle solution without the probe. Subtract this scattering baseline from the sample spectrum before identifying λmax .

-

Validation Protocol B (Aggregation): Run the measurement at 25 µM, 50 µM, and 100 µM. If λmax shifts with concentration, the probe is aggregating. Use the lowest concentration that provides a signal-to-noise ratio >10.

-

Conclusion

By leveraging the differential solvation of Kosower's reagent, researchers can accurately map the internal dielectric landscape of complex phases. Strict adherence to moisture control and baseline scattering correction ensures the integrity of the calculated Z-values, enabling precise characterization of drug delivery systems and biomolecular condensates[1][2].

Sources

Probing the Microenvironment of Reverse Micelles with 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide: An Application and Protocol Guide

Introduction: The Nanoscopic World of Reverse Micelles

Reverse micelles are thermodynamically stable, nanometer-sized aggregates of surfactant molecules dispersed in an apolar solvent.[1] Unlike conventional micelles that possess a hydrophobic core in an aqueous environment, reverse micelles encapsulate a polar "water pool" within a hydrophilic interior, while their hydrophobic tails extend into the bulk organic phase. The size of this entrapped water pool can be precisely controlled by the molar ratio of water to surfactant, denoted as w₀ = [H₂O]/[Surfactant]. This unique architecture makes reverse micelles versatile nanoreactors and compelling models for studying enzymatic catalysis, drug delivery mechanisms, and the behavior of water in confined environments.[2][3]

The properties of the water within these nanodroplets, particularly at the interface with the surfactant headgroups, differ significantly from bulk water. Understanding the micropolarity, microviscosity, and hydrogen-bonding network of this confined water is crucial for optimizing processes conducted within reverse micellar systems. To this end, solvatochromic molecular probes have emerged as indispensable tools. These probes exhibit changes in their UV-visible absorption or fluorescence spectra in response to the polarity of their immediate surroundings.

This guide details the application of 1-ethyl-4-(methoxycarbonyl)pyridinium iodide (E4MP) , a positively charged pyridinium-based solvatochromic probe, for the characterization of the micropolarity within the water pool of reverse micelles, particularly those formed with the widely used anionic surfactant, sodium bis(2-ethylhexyl) sulfosuccinate (AOT). The intramolecular charge transfer (ICT) nature of E4MP's electronic transition makes its absorption spectrum highly sensitive to the local environment, providing valuable insights into the properties of the reverse micelle's aqueous core.

Principle of Operation: Solvatochromism of E4MP

The functionality of E4MP as a polarity probe is rooted in its solvatochromic behavior. The molecule possesses a ground state with a certain charge distribution and a more polar excited state. The energy difference between these two states is influenced by the polarity of the surrounding solvent molecules.

In a more polar environment, the polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. This results in a decrease in the energy required for the electronic transition, leading to a bathochromic (red) shift in the maximum absorption wavelength (λmax). Conversely, in a less polar environment, the energy of the transition increases, causing a hypsochromic (blue) shift.

By measuring the λmax of E4MP within the water pool of reverse micelles at varying w₀ values, one can deduce the relative polarity of the confined water. This provides a direct method to investigate how the properties of the aqueous core evolve from a highly structured, non-bulk-like state at low w₀ to a more bulk-water-like environment at higher w₀ values.

Synthesis and Purification of 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide

For researchers opting to synthesize E4MP, a reliable protocol is essential. The following is a well-established procedure adapted from the synthesis of analogous pyridinium salts.[4]

Materials and Reagents

-

Methyl isonicotinate

-

Ethyl iodide

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and flask

-

Vacuum oven or desiccator

Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl isonicotinate in anhydrous methanol.

-

Addition of Reagent: To the stirring solution, add an excess of ethyl iodide.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. Continue stirring under reflux for approximately 5-7 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven or desiccator to yield 1-ethyl-4-(methoxycarbonyl)pyridinium iodide as a crystalline solid.

Purification (Recrystallization)

For higher purity, recrystallization is recommended.

-

Dissolve the crude product in a minimal amount of hot methanol.

-

Slowly add anhydrous diethyl ether until the solution becomes slightly cloudy.

-

Gently warm the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold diethyl ether.

-

Dry the purified crystals under vacuum.

Experimental Protocol: Probing AOT Reverse Micelles with E4MP

This protocol outlines the preparation of AOT/isooctane reverse micelles and the subsequent use of E4MP to probe the micropolarity of the water pool as a function of w₀.

Materials and Equipment

-

Sodium bis(2-ethylhexyl) sulfosuccinate (AOT)

-

Isooctane (or other suitable nonpolar solvent like n-heptane)

-

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide (E4MP)

-

Ultrapure water

-

Volumetric flasks

-

Micropipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Preparation of Stock Solutions

-

AOT Stock Solution: Prepare a stock solution of AOT in isooctane (e.g., 0.1 M). Ensure the AOT is thoroughly dried under vacuum before use to remove any residual water.

-

E4MP Stock Solution: Prepare a concentrated stock solution of E4MP in a suitable polar solvent where it is highly soluble, such as methanol or water. The concentration should be high enough such that only a very small volume is needed to be added to the reverse micelle solution, minimizing perturbation of the system.

Preparation of Reverse Micelle Samples

The following steps describe the preparation of a series of reverse micelle solutions with varying w₀ values.

-

To a series of volumetric flasks, add the required volume of the AOT stock solution in isooctane.

-

Add a small, constant volume of the E4MP stock solution to each flask. The final concentration of E4MP in the reverse micelle solution should be in the micromolar range to ensure absorbance values are within the linear range of the spectrophotometer.

-

Using a micropipette, add the calculated volume of ultrapure water to each flask to achieve the desired w₀ value. The volume of water needed can be calculated using the following formula:

Vwater = (w₀ × CAOT × Vtotal × Mwater) / ρwater

Where:

-

Vwater is the volume of water to add.

-

w₀ is the desired water-to-surfactant molar ratio.

-

CAOT is the molar concentration of AOT.

-

Vtotal is the final volume of the sample.

-

Mwater is the molar mass of water (18.015 g/mol ).

-

ρwater is the density of water (~1 g/mL).

-

-

Bring each flask to the final volume with isooctane.

-

Cap the flasks and vortex or shake vigorously until the solutions become clear and optically transparent, indicating the formation of stable reverse micelles.

UV-Vis Spectroscopic Measurement

-

Set the UV-Vis spectrophotometer to scan a wavelength range that encompasses the expected absorption maximum of E4MP (typically in the UV-A to visible region).

-

Use a quartz cuvette with a 1 cm path length.

-

Use the corresponding reverse micelle solution without the E4MP probe as the blank (reference).

-

Record the absorption spectrum for each sample with varying w₀.

-

Determine the wavelength of maximum absorption (λmax) for each spectrum.

Data Analysis and Interpretation

The primary data obtained from this experiment is the shift in λmax of E4MP as a function of w₀.

Qualitative Analysis

A plot of λmax versus w₀ will reveal the trend in the micropolarity of the water pool. Typically, at very low w₀ values, the water molecules are tightly bound to the surfactant headgroups, resulting in a less polar environment compared to bulk water. This will be reflected by a lower λmax (blue-shifted). As w₀ increases, the water pool grows, and the properties of the water in the core of the pool begin to resemble those of bulk water. This will cause a progressive red-shift in the λmax of E4MP, indicating an increase in the polarity of the probe's microenvironment. At a certain w₀, the λmax will typically plateau, suggesting that the core of the water pool has become sufficiently large to provide a bulk-water-like environment for the probe molecule.

Quantitative Analysis: The ET(30) Scale

For a more quantitative measure of polarity, the transition energy (ET) can be calculated from the λmax using the following equation:

ET (kcal/mol) = 28591 / λmax (nm)

This ET value can be correlated with established polarity scales, such as the ET(30) scale, which is based on the solvatochromic behavior of Reichardt's dye. By comparing the ET values obtained for E4MP in the reverse micelle to the ET(30) values of known solvents, a more quantitative assessment of the micropolarity of the water pool can be made.

| Solvent | ET(30) (kcal/mol) |

| Water | 63.1 |

| Methanol | 55.4 |

| Ethanol | 51.9 |

| Acetonitrile | 45.6 |

| Acetone | 42.2 |

| Dichloromethane | 40.7 |

| Chloroform | 39.1 |

| Benzene | 34.3 |

| n-Hexane | 31.0 |

Note: This table provides reference ET(30) values for common solvents. A calibration curve of ET(E4MP) vs. ET(30) in a range of pure solvents can be constructed for a more precise correlation.

Visualizing the Experimental Workflow

Caption: Workflow for probing reverse micelle micropolarity using E4MP.

Logical Framework for Data Interpretation

Caption: Causality chain for interpreting E4MP solvatochromic shifts in reverse micelles.

Conclusion and Further Applications

The use of 1-ethyl-4-(methoxycarbonyl)pyridinium iodide provides a straightforward and effective method for characterizing the micropolarity of the aqueous core of reverse micelles. The sensitivity of its UV-Vis absorption spectrum to the local environment allows for a detailed investigation of the properties of confined water, which is of paramount importance in various fields of research and development.

Beyond determining micropolarity, this technique can be extended to study the effects of additives, such as salts or co-surfactants, on the structure and properties of the reverse micelle water pool. Furthermore, by encapsulating biomolecules within the reverse micelles, E4MP can be used to probe the microenvironment around these molecules, offering insights into their behavior in confined, water-restricted conditions that mimic cellular compartments. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to employ E4MP as a powerful tool in their exploration of the fascinating world of reverse micellar systems.

References

-

The Royal Society of Chemistry. (2011). Supplementary Information - Chemical Communications. Available at: [Link]

-

ResearchGate. (n.d.). Characterization of reverse micelles by dynamic light scattering. Available at: [Link]

-

Camp, P. J., & Eastoe, J. (2015). Experimental and simulation study of reverse micelles formed by aerosol-OT and water in non-polar solvents. Faraday Discussions, 180, 279-305. Available at: [Link]

-

Agama, J. C., et al. (2020). Assembly of model surfactants as reverse micelles in nonpolar solvents and their role as interfacial tension modifiers. arXiv preprint arXiv:2009.08337. Available at: [Link]

-

Correa, N. M., et al. (2020). Characterization of anionic reverse micelles formulated on biobased solvents as replacing conventional nonpolar organic solvents. Langmuir, 36(13), 3463-3472. Available at: [Link]

-

Llusá, M., & Goñi, F. M. (2022). Direct and Reverse Pluronic Micelles: Design and Characterization of Promising Drug Delivery Nanosystems. Pharmaceutics, 14(12), 2635. Available at: [Link]

-

Institute for In Vitro Sciences, Inc. (2018). Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. Available at: [Link]

-

Amari, M., et al. (2016). Temperature effect on the inter-micellar collision and maximum packaging volume fraction in water/AOT/isooctane micro-emulsions. The Journal of Chemical Thermodynamics, 95, 183-189. Available at: [Link]

-

Fleschar, M. H. (1984). The Behavior of guest molecules in an AOT reverse micelle host system. (Doctoral dissertation, ETH Zurich). Available at: [Link]

-

ResearchGate. (n.d.). UV-vis spectroscopic data for compounds. Available at: [Link]

-

Du, C., et al. (2014). Volumetric properties of water/AOT/isooctane microemulsions. Langmuir, 30(50), 15135-15142. Available at: [Link]

-

Max-Planck-Gesellschaft. (n.d.). Publications - IMPRS-ML. Available at: [Link]

-

ETH Zurich. (n.d.). Publications - Molecular Physics and Spectroscopy. Available at: [Link]

-

Futami, Y., Ozaki, Y., & Ozaki, Y. (2019). Absorption intensity changes and frequency shifts of fundamental and first overtone bands for OH stretching vibration of methanol upon methanol–pyridine complex formation in CCl4: analysis by NIR/IR spectroscopy and DFT calculations. Physical Chemistry Chemical Physics, 21(30), 16672-16681. Available at: [Link]

-

ResearchGate. (n.d.). Volumetric Properties of Water/AOT/Isooctane Microemulsions. Available at: [Link]

-

The Royal Society of Chemistry. (2016). ChemComm COMMUNICATION. Available at: [Link]

-

MDPI. (2025). The Potential of Hydrophobic Natural Deep Eutectic Solvents—How the Mixture Between Camphor and Menthol Can Be an Excellent Choice for Reverse Micelle Preparation. Available at: [Link]

-

Tadros, S. M., et al. (2022). Line Shape Analysis of Dynamic NMR Spectra for Characterizing Coordination Sphere Rearrangements at a Chiral Rhenium Polyhydride Complex. Journal of Visualized Experiments, (185), e64160. Available at: [Link]

-

AIP Publishing. (2025). Structural characterization of SiOnH2n and SiOnH2n−1 (n = 2–4) complexes. Available at: [Link]

-

Correa, N. M., & Silber, J. J. (2006). Binding of o-nitroaniline to nonaqueous AOT reverse micelles. Arkivoc, 2006(5), 135-145. Available at: [Link]

Sources

1-ethyl-4-(methoxycarbonyl)pyridinium in ionic liquid characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-4-(methoxycarbonyl)pyridinium-Based Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Pyridinium-Based Ionic Liquids

Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100°C, possessing a unique combination of properties such as negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1] These characteristics make them highly attractive as "green" alternatives to volatile organic compounds (VOCs) in a multitude of applications, including synthesis, catalysis, and electrochemistry.[1][2]

Among the diverse families of ILs, pyridinium-based cations are of particular interest. The aromatic pyridinium ring can be readily functionalized, allowing for the fine-tuning of the physicochemical properties of the resulting IL.[2] This guide focuses on a specific, versatile pyridinium cation: 1-ethyl-4-(methoxycarbonyl)pyridinium . The presence of the methoxycarbonyl group at the 4-position not only influences the cation's polarity and coordinating ability but also provides a reactive handle for further chemical modification. This makes it a valuable building block in materials science and, increasingly, in pharmaceutical applications where ILs are being explored as novel drug delivery systems and active pharmaceutical ingredients (APIs).[3]

This document serves as a comprehensive technical guide, providing field-proven insights and detailed protocols for the synthesis, purification, and multi-faceted characterization of ionic liquids incorporating the 1-ethyl-4-(methoxycarbonyl)pyridinium cation.

Part 1: Synthesis and Purification

The most common entry point for synthesizing 1-ethyl-4-(methoxycarbonyl)pyridinium-based ILs is through the quaternization of a pyridine precursor, followed by an optional anion exchange (metathesis) to achieve the desired final product.

Protocol 1: Synthesis of 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide

The foundational step is the N-alkylation of methyl isonicotinate. This is a classic Menshutkin reaction, where the lone pair of electrons on the pyridine nitrogen attacks the electrophilic carbon of an ethylating agent. Ethyl iodide is commonly used due to its high reactivity.

Materials:

-

Methyl isonicotinate

-

Ethyl iodide

-

Toluene (or another suitable solvent like acetonitrile)

-

Diethyl ether (for washing)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl isonicotinate (1.0 equivalent) in toluene.

-

Addition of Alkylating Agent: To the stirring solution, add ethyl iodide (1.1-1.2 equivalents).

-

Reflux: Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. The product, 1-ethyl-4-(methoxycarbonyl)pyridinium iodide, will typically precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid thoroughly with diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified white to light-yellow solid under vacuum. The melting point for the iodide salt is reported to be in the range of 114-116°C.[4]

Protocol 2: Anion Exchange (Metathesis)

To create ILs with different properties, the iodide anion is often exchanged for others, such as tetrafluoroborate (BF₄⁻) or bis(trifluoromethylsulfonyl)imide (NTf₂⁻). The choice of anion is critical as it significantly impacts properties like viscosity, conductivity, and thermal stability.[2]

Materials:

-

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide

-

Silver tetrafluoroborate (AgBF₄) or Lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂)

-

Acetone or Acetonitrile

-

Filtration setup

Step-by-Step Procedure:

-

Dissolution: Dissolve the 1-ethyl-4-(methoxycarbonyl)pyridinium iodide (1.0 equivalent) in acetone.

-

Anion Source Addition: In a separate flask, dissolve the new anion source (e.g., AgBF₄ or LiNTf₂, 1.0 equivalent) in acetone.

-

Mixing: Slowly add the anion source solution to the stirring pyridinium salt solution. A precipitate of AgI or LiI will form immediately.

-

Reaction: Stir the mixture at room temperature for 12-24 hours to ensure complete reaction.

-

Filtration: Remove the precipitated inorganic salt (AgI or LiI) by filtration.

-

Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.

-

Drying: Dry the resulting ionic liquid under high vacuum to remove residual solvent and water. It is crucial to minimize water content, which can be verified by Karl Fischer titration.[5][6]

Caption: Synthesis workflow for 1-ethyl-4-(methoxycarbonyl)pyridinium-based ILs.

Part 2: Structural and Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and physical properties of the synthesized ionic liquid, which dictates its suitability for specific applications.

Structural Elucidation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the covalent structure of the 1-ethyl-4-(methoxycarbonyl)pyridinium cation.[1][7][8]

Protocol:

-

Prepare a sample by dissolving ~5-10 mg of the IL in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra. For complex spectra with overlapping signals, 2D techniques like COSY can be employed to establish proton-proton correlations.[9][10]

Expected Spectral Features:

| ¹H NMR | Approx. δ (ppm) | Multiplicity | Assignment |

| Pyridinium Protons | 8.5 - 9.5 | Doublets | Protons ortho and meta to the nitrogen |

| N-CH₂-CH₃ | ~4.7 | Quartet (q) | Methylene protons of the ethyl group |

| O-CH₃ | ~4.0 | Singlet (s) | Methyl protons of the ester |

| N-CH₂-CH₃ | ~1.6 | Triplet (t) | Methyl protons of the ethyl group |

| ¹³C NMR | Approx. δ (ppm) | Assignment |

| C=O | ~164 | Carbonyl carbon of the ester |

| Pyridinium Carbons | 125 - 150 | Aromatic carbons |

| N-CH₂ | ~60 | Methylene carbon of the ethyl group |

| O-CH₃ | ~54 | Methyl carbon of the ester |

| N-CH₂-CH₃ | ~15 | Methyl carbon of the ethyl group |

Causality: The distinct chemical shifts and coupling patterns (e.g., the quartet-triplet system for the ethyl group) provide unambiguous evidence of the cation's structure. The integration of proton signals should match the number of protons in each environment.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides confirmation of the functional groups present in the ionic liquid.

Protocol:

-

Acquire the spectrum using a KBr pellet for solid samples or by placing a drop of a liquid sample between salt plates (NaCl or KBr).

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (Pyridinium) |

| ~2980-2850 | C-H stretch | Aliphatic (Ethyl, Methyl) |

| ~1730-1715 | C=O stretch | Ester Carbonyl |

| ~1640-1580 | C=C/C=N stretch | Pyridinium Ring |

| ~1250-1100 | C-O stretch | Ester |

C. Mass Spectrometry (MS)

MS is used to determine the mass-to-charge ratio (m/z) of the cation, confirming its molecular weight.

Protocol:

-

Dissolve a small amount of the IL in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using Electrospray Ionization (ESI) in positive ion mode.

Expected Result: A prominent peak corresponding to the mass of the 1-ethyl-4-(methoxycarbonyl)pyridinium cation [C₉H₁₂NO₂]⁺, which is approximately 166.08 m/z.

Physicochemical Properties

The bulk properties of an IL are dictated by the interplay of both its cation and anion.[11]

A. Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal behavior and stability of the IL.[2][12]

Protocol (TGA):

-

Place a small sample (5-10 mg) into a TGA pan.

-

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 K/min) from room temperature to an upper limit (e.g., 600°C).[13]

-

The onset of weight loss indicates the decomposition temperature (Td), a key measure of thermal stability. Pyridinium ILs often exhibit high thermal stability, with decomposition temperatures frequently exceeding 300°C.[13]

Protocol (DSC):

-

Seal a small sample (5-10 mg) in a DSC pan.

-

Perform a heat-cool-heat cycle (e.g., from -100°C to 150°C at 10 K/min) to observe thermal transitions.

-

This analysis reveals the glass transition temperature (Tg) for amorphous ILs and the melting point (Tm) for crystalline ILs.[12]

| Thermal Property | Technique | Typical Value Range for Pyridinium ILs | Significance |

| Decomposition Temp. (Td) | TGA | > 300 °C | Defines the upper limit for operational use.[13] |

| Glass Transition (Tg) | DSC | -90 to -50 °C | Important for low-temperature applications. |

| Melting Point (Tm) | DSC | Varies widely | Determines if it is a "room-temperature" IL. |

B. Viscosity and Ionic Conductivity

These transport properties are critical for applications in electrochemistry and as reaction media. They are highly dependent on temperature and the nature of the anion.[14][15]

Protocol:

-

Viscosity is typically measured using a cone-and-plate or parallel-plate rheometer, or a capillary viscometer over a range of temperatures.[5]

-

Ionic conductivity is measured with a conductivity meter equipped with a temperature-controlled probe.

-

Causality: Generally, viscosity decreases and conductivity increases with rising temperature as the ions have more kinetic energy to overcome intermolecular forces.[16] Large, bulky anions like NTf₂⁻ often lead to lower viscosity compared to smaller, more coordinating anions like halides.[15]

Caption: Comprehensive workflow for the characterization of ionic liquids.

Part 3: Application Focus in Drug Development

The unique properties of 1-ethyl-4-(methoxycarbonyl)pyridinium ILs make them promising candidates for pharmaceutical research.

-

Enhanced Drug Solubility: Their ability to dissolve a wide range of both polar and non-polar molecules can be leveraged to formulate poorly water-soluble APIs, a major challenge in drug development.

-

Drug Delivery Systems (DDS): ILs can be used to form ion pairs with drug molecules, creating novel liquid formulations for oral, transdermal, or other routes of administration.[3] The tunability of the cation and anion allows for control over release kinetics and biocompatibility.

-

Enhanced Permeability and Retention (EPR) Effect: In oncology, macromolecular drug carriers tend to accumulate in tumor tissues due to the EPR effect.[17] IL-based drug delivery systems could potentially be designed to exploit this phenomenon, leading to more targeted cancer therapy.[18]

The ester functionality on the 1-ethyl-4-(methoxycarbonyl)pyridinium cation is particularly noteworthy. It can be hydrolyzed in vivo by esterase enzymes, offering a potential mechanism for controlled drug release or for the IL to be metabolized into more benign components, which is a critical consideration for biocompatibility and reducing toxicity.

References

-

Reinado, C., Pelegrina, A., Sánchez-Rubio, M., Artigas, H., & Carlos. (n.d.). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. Journal of Chemical & Engineering Data. [Link]

-

MDPI. (2021, October 22). Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and thermal characterization of mono and dicationicimidazolium-pyridinium based ionic liquids. [Link]

-

ResearchGate. (2022, February 10). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. [Link]

-